molecular formula C9H15Br2N3 B2986804 2-Propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide CAS No. 2460751-17-9

2-Propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide

Cat. No.: B2986804
CAS No.: 2460751-17-9
M. Wt: 325.048
InChI Key: VHYITFWSIQTVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide” is a chemical compound with the CAS Number: 2460751-17-9 . It has a molecular weight of 325.05 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13N3.2BrH/c1-6(2)9-11-4-7-3-10-5-8(7)12-9;;/h4,6,10H,3,5H2,1-2H3;2*1H . This indicates the presence of a pyrrolopyrimidine core structure with an isopropyl group attached.


Physical and Chemical Properties Analysis

This compound is a powder with a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Vasodilator Research

A piperidino-pyrimidine vasodilator, potentially related to the chemical family of "2-Propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine; dihydrobromide," was studied for its effectiveness in treating hypertension. The research demonstrated that this vasodilator, in combination with beta-adrenergic blockade, effectively lowered blood pressure in hypertensive patients. The study highlighted the pharmacodynamic interactions and potential therapeutic applications of pyrimidine derivatives in cardiovascular diseases (Gilmore, Weil, & Chidsey, 1970).

Antiviral Activity

Another study focused on 2',3'-didehydro-3'-deoxythymidine (d4T), a pyrimidine analogue with potent activity against HIV. While not the exact compound , this research underscores the importance of pyrimidine derivatives in developing antiviral therapeutics. The phase I trial indicated promising outcomes for patients with AIDS or AIDS-related complex, demonstrating the broader potential of pyrimidine-based compounds in medical research (Browne et al., 1993).

Genetic Variability in Metabolism

Research on dihydropyrimidine dehydrogenase (DPYD), the enzyme responsible for pyrimidine catabolism, has significant implications for personalized medicine. Studies have identified genetic polymorphisms affecting the metabolism of chemotherapeutic agents like fluorouracil. This research area, which may encompass compounds like "2-Propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine; dihydrobromide," highlights the genetic factors influencing drug metabolism and toxicity, thereby informing safer and more effective treatment protocols (Shin et al., 2013).

Pharmacogenetics and Drug Toxicity

The correlation between DPYD gene polymorphisms and the tolerance of fluorouracil-based chemotherapy underlines the importance of understanding genetic variability in drug responses. This research can contribute to more personalized and precise dosing strategies for compounds metabolized through similar pathways, reducing the risk of severe toxicity while maximizing therapeutic efficacy (Morel et al., 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2BrH/c1-6(2)9-11-4-7-3-10-5-8(7)12-9;;/h4,6,10H,3,5H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYITFWSIQTVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C2CNCC2=N1.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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